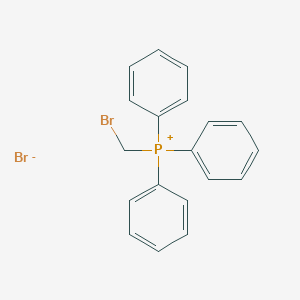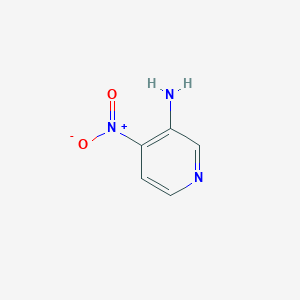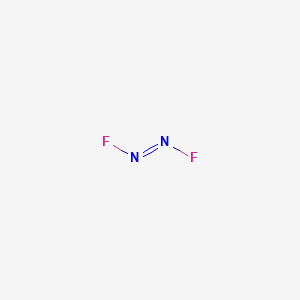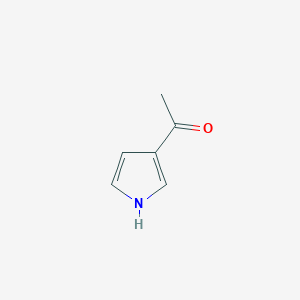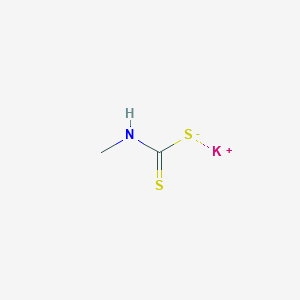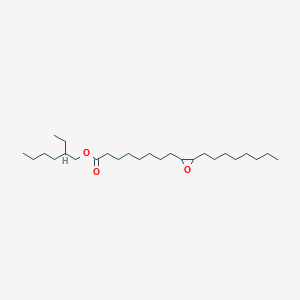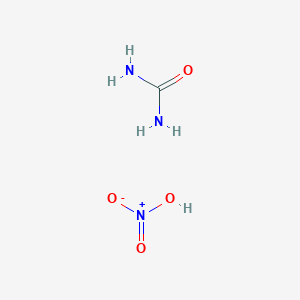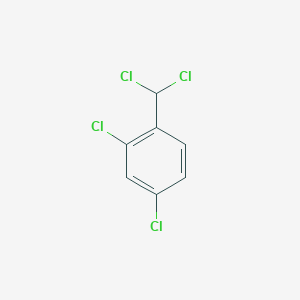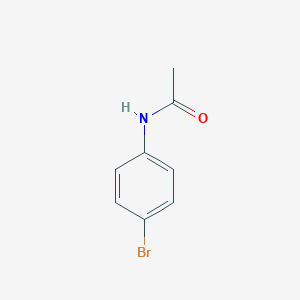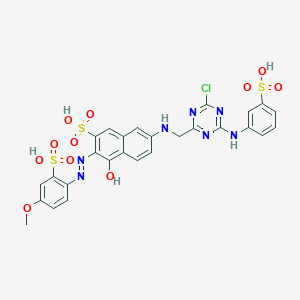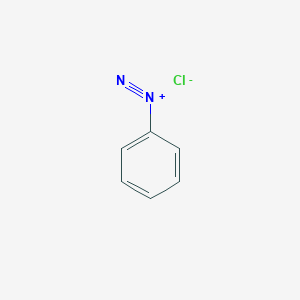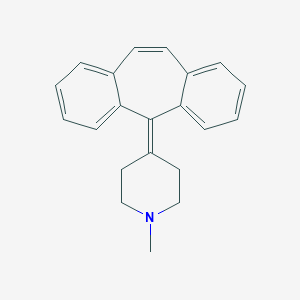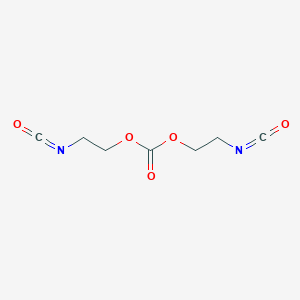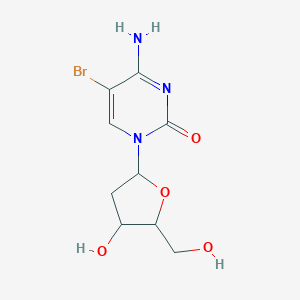
5-Bromo-2'-deoxycytidine
Übersicht
Beschreibung
5-Bromo-2'-deoxycytidine is a derivative of deoxycytidine, notable for its bromo substituent at the 5-position. This modification significantly alters its chemical reactivity and physical properties, making it a compound of interest in various fields of biochemical and medical research.
Synthesis Analysis
The synthesis of 5-Bromo-2'-deoxycytidine and related compounds has been explored through methods involving organopalladium intermediates, yielding good results for potential antiviral agents (Jones et al., 1979). Another approach detailed the preparation of diastereomers of 5,6-dihydroxy-5,6-dihydro-5-methyl-2'-deoxycytidine, starting from bromohydrins under slightly alkaline conditions, highlighting the intricate steps in synthesizing specific structural variants of 5-Bromo-2'-deoxycytidine (Bienvenu & Cadet, 1996).
Molecular Structure Analysis
The molecular structure of 5-Bromo-2'-deoxycytidine derivatives has been a subject of study, with investigations into the conformational features and crystal structures providing insights into their chemical behavior and interaction potential. For instance, the crystal and molecular structure analysis of (E)-5-(2-bromovinyl-2′-deoxyuridine) showed that its conformational features resemble those of thymidine, with ribofuranose rings assuming a rare C(3')-exo form (Párkányi et al., 1983).
Chemical Reactions and Properties
5-Bromo-2'-deoxycytidine participates in various chemical reactions, demonstrating its versatility. For example, its interaction with cysteine has been shown to lead to 100 percent dehalogenation to 2'-deoxycytidine under specific conditions (Pal et al., 1988). Furthermore, its potential as a DNA photosensitizer was highlighted by studies showing damage to oligonucleotides upon irradiation, indicating its clinical application prospects (Zdrowowicz et al., 2016).
Wissenschaftliche Forschungsanwendungen
1. DNA Photosensitization
- Methods of Application: A double-stranded oligonucleotide, 80 base pairs in length, was multiply labeled with BrdC using polymerase chain reaction (PCR). The modified oligonucleotide was then irradiated with 300 nm photons .
- Results or Outcomes: Two types of damage were demonstrated: single strand breaks (SSBs) and intrastrand cross-links (ICLs). The ICLs were in the form of d(G^C) and d(C^C) dimers. The SSBs and ICLs, which are potentially lethal to the cell, suggest that BrdC could be considered as a nucleoside with possible clinical applications .
2. Cell Proliferation Studies
- Summary of Application: BrdC is extensively used to measure DNA synthesis and to label dividing cells. It’s used in the study of cell signaling and other processes that induce cell proliferation .
- Methods of Application: BrdC is incorporated into DNA, allowing researchers to track cell division and DNA synthesis .
- Results or Outcomes: The results of these studies can vary widely, but the use of BrdC provides a reliable method for tracking cell proliferation .
3. Sensitization to Radiation
- Summary of Application: BrdC has been shown to decrease survival of U-1 melanoma cells and AG1522 non-cancerous cells and induces sensitization of both to radiation .
- Methods of Application: BrdC is incorporated into the DNA of cells, which are then exposed to radiation .
- Results or Outcomes: BrdC sensitizes tumors to radiation and reduces tumor volume in a mouse model of glioma using RT-2 cells infused with an adenovirus expressing HSV thymidine kinase (ADV-TK) after implantation .
4. Inhibition of Viral Cytopathogenicity
- Summary of Application: BrdC has been shown to inhibit cytopathogenicity induced by herpes simplex virus 1 (HSV-1) and HSV-2 in infected primary rabbit kidney (PRK) cells .
- Methods of Application: BrdC is incorporated into the DNA of infected cells .
- Results or Outcomes: The results showed that BrdC can decrease the cytopathogenicity induced by HSV-1 and HSV-2 in infected PRK cells .
5. Labeling Cardiac Progenitor Cells
- Summary of Application: BrdC has been used to label cardiac progenitor cells (CPCs) in a rat model of myocardial infarction .
- Methods of Application: In vivo, BrdC is converted to 5-bromo-2’-deoxyuridine (BrdU) and used to label CPCs .
- Results or Outcomes: The results showed that BrdC can be used as a reliable marker for tracking CPCs in a rat model of myocardial infarction .
6. Electron-Induced Decomposition
- Summary of Application: BrdC has been studied for its electron-induced decomposition properties .
- Methods of Application: The study involves the resonant capture of an electron at a particular energy, leading to the formation of a transient negative ion (TNI) .
- Results or Outcomes: The TNI is usually unstable in terms of electron detachment or dissociation .
7. Inhibition of Viral Replication
- Summary of Application: BrdC has been shown to inhibit the replication of certain viruses, including herpes simplex virus 1 (HSV-1) and HSV-2 .
- Methods of Application: BrdC is incorporated into the DNA of infected cells, which then inhibits the replication of the virus .
- Results or Outcomes: The results showed that BrdC can decrease the replication of HSV-1 and HSV-2 in infected cells .
8. Synthesis of 5-substituted 2’-deoxycytidine
- Summary of Application: BrdC has been used in the synthesis of 5-substituted 2’-deoxycytidine .
- Methods of Application: The synthesis involves the reduction and debromination of 5-bromo-dC to give normal dC .
- Results or Outcomes: The results showed that BrdC can be efficiently converted to normal dC .
Safety And Hazards
Zukünftige Richtungen
The significant yield of the PCR product demonstrates that Marathon DNA polymerase accepts the brominated analogue of dC triphosphate . Since single strand breaks and intrastrand cross-links are potentially lethal to the cell, BrdC could be considered as a nucleoside with possible clinical applications .
Eigenschaften
IUPAC Name |
4-amino-5-bromo-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISUPFXQEHWGAR-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)Br)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Br)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2'-deoxycytidine | |
CAS RN |
1022-79-3 | |
| Record name | 5-Bromo-2′-deoxycytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromodeoxycytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-bromo-2'-deoxycytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMODEOXYCYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M3TP1AIBH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



